(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
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Overview
Description
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is an organic compound featuring a pyrazole ring substituted with dimethyl groups and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde with malonic acid or its derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scales. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, forming corresponding epoxides or diols.
Reduction: Reduction of the acrylic acid group can yield saturated derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and nucleophiles such as amines or thiols are frequently used.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with biological targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. The acrylic acid moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile
Comparison: (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the double bond in the acrylic acid allows for additional chemical transformations and interactions that are not possible with the saturated or amide derivatives .
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKTROFJZJRKQ-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-73-3 |
Source
|
Record name | 512809-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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